Cas no 2445784-30-3 (2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid)

2-(4-Methyl-4-oxo-1,4λ⁵-azaphosphinan-1-yl)propanoic acid is a specialized organophosphorus compound featuring a unique azaphosphinane ring structure with a carboxylate functional group. Its distinct molecular architecture, combining a phosphinane core with a propanoic acid moiety, makes it valuable in synthetic chemistry, particularly in the development of phosphorus-containing ligands or bioactive intermediates. The presence of both a phosphoryl and carboxylic acid group enhances its reactivity and potential for further derivatization. This compound is of interest in catalysis, medicinal chemistry, and materials science due to its structural versatility and ability to coordinate with metals or participate in multicomponent reactions. Its stability and well-defined reactivity profile contribute to its utility in advanced chemical applications.
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid structure
2445784-30-3 structure
Product Name:2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid
CAS No:2445784-30-3
MF:C8H16NO3P
MW:205.191303253174
MDL:MFCD32691800
CID:5668516
PubChem ID:155821706
Update Time:2025-06-13

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2445784-30-3
    • 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid
    • EN300-26864884
    • MDL: MFCD32691800
    • Inchi: 1S/C8H16NO3P/c1-7(8(10)11)9-3-5-13(2,12)6-4-9/h7H,3-6H2,1-2H3,(H,10,11)
    • InChI Key: DVHMISPSWZATMZ-UHFFFAOYSA-N
    • SMILES: P1(C)(CCN(C(C(=O)O)C)CC1)=O

Computed Properties

  • Exact Mass: 205.08678037g/mol
  • Monoisotopic Mass: 205.08678037g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.1
  • Topological Polar Surface Area: 57.6Ų

2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid Pricemore >>

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Additional information on 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid

Introduction to 2-(4-Methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid (CAS No. 2445784-30-3)

2-(4-Methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid, with the CAS number 2445784-30-3, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a phosphorus-containing azaphosphinan ring and a carboxylic acid functional group. These properties make it a promising candidate for various applications, particularly in the development of new therapeutic agents.

The molecular structure of 2-(4-Methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid is composed of a six-membered azaphosphinan ring with a methyl and an oxo substituent, attached to a propanoic acid moiety. The presence of the phosphorus atom in the azaphosphinan ring imparts unique chemical and biological properties to the molecule. Recent studies have shown that compounds with similar structures exhibit potent biological activities, including anti-inflammatory, antiviral, and anticancer properties.

In the context of medicinal chemistry, the design and synthesis of phosphorus-containing compounds have been a focus of extensive research due to their potential therapeutic applications. The phosphorus atom in 2-(4-Methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid can form various coordination complexes with metal ions, which can modulate biological processes. For instance, such complexes have been shown to inhibit specific enzymes involved in inflammatory pathways, making them potential candidates for the treatment of inflammatory diseases.

The carboxylic acid group in 2-(4-Methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid also plays a crucial role in its biological activity. Carboxylic acids are known to form hydrogen bonds and interact with biological targets through electrostatic interactions. These interactions can enhance the binding affinity and selectivity of the molecule towards its target proteins, thereby improving its therapeutic efficacy.

In addition to its potential as a therapeutic agent, 2-(4-Methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid has been studied for its use in chemical synthesis and as a building block for more complex molecules. The versatility of this compound makes it an attractive starting material for the development of new drugs and materials. Recent advances in synthetic methodologies have enabled the efficient synthesis of this compound on both small and large scales, facilitating its widespread use in research and development.

The biological evaluation of 2-(4-Methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid has revealed promising results. In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on key enzymes involved in various disease pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins that mediate inflammation. Additionally, preliminary studies have indicated that this compound may have antiviral properties against certain RNA viruses, suggesting its potential as an antiviral agent.

The pharmacokinetic properties of 2-(4-Methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)propanoic acid are also an important aspect of its evaluation. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its stability under physiological conditions and its ability to cross cell membranes make it a suitable candidate for further preclinical and clinical development.

In conclusion, 2-(4-Methyl-4-oxx)-x)-x)-x)-x)-x)-x)-x)-x)-x)-x)-x)-x)-x)-x)-x)-< span >1 , 4< sup > λ sup >< sub >5 sub > - azaphosphinan - 1 - yl ) propanoic acid strong > ( CAS No . < strong >2 4 4 578 3 -3 strong > ) is a promising compound with unique structural features that offer significant potential for therapeutic applications . Ongoing research continues to explore its biological activities , pharmacokinetic properties , and synthetic methodologies , paving the way for its potential use in the development of new drugs and materials . p >

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